molecular formula C8H6F2OS B3247984 2,5-Difluoro-4-(methylthio)benzaldehyde CAS No. 1826110-01-3

2,5-Difluoro-4-(methylthio)benzaldehyde

Cat. No. B3247984
CAS RN: 1826110-01-3
M. Wt: 188.20 g/mol
InChI Key: HMSXXTLWSPYPGV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methylthio)benzaldehyde is a chemical compound with the IUPAC name 2,5-difluoro-4-(methylthio)benzaldehyde . It has a molecular weight of 188.2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,5-Difluoro-4-(methylthio)benzaldehyde is 1S/C8H6F2OS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 1 sulfur atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

2,5-Difluoro-4-(methylthio)benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Polymer Synthesis and Characterization

2,5-Difluoro-4-(methylthio)benzaldehyde has been utilized in the synthesis of novel copolymers with styrene. These copolymers exhibit high glass transition temperatures indicating a decrease in chain mobility due to the high dipolar character of the monomer unit. This suggests potential applications in materials science, particularly in developing materials with specific thermal and mechanical properties (Kharas et al., 2000).

Anticancer Research

In the field of medicinal chemistry, derivatives of fluorinated benzaldehydes, including structures similar to 2,5-Difluoro-4-(methylthio)benzaldehyde, have been synthesized for their potential anticancer activities. These compounds have been used to create analogues of combretastatin A-4, a compound known for its potent anticancer properties. This indicates the role of such derivatives in developing new therapeutic agents (Lawrence et al., 2003).

Fluorescent Materials Development

Research on the synthesis and characterization of phenylene vinylene containing polymers for applications in fluorescent materials has highlighted the potential use of fluorinated benzaldehyde derivatives. These materials exhibit excellent thermal stability and are highly fluorescent, suggesting their use in optoelectronic devices (Neilson et al., 2008).

Carbon Dioxide Capture

The compound has been implicated in the development of fluorinated microporous polyaminals for carbon dioxide adsorption. Such materials show high CO2 uptake and selectivity over nitrogen and methane, highlighting their potential in addressing climate change through carbon capture and storage technologies (Li et al., 2016).

Antifungal and Antimicrobial Activities

Derivatives of 2,5-Difluoro-4-(methylthio)benzaldehyde have been explored for their antifungal and antimicrobial properties. This includes the synthesis of new 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety showing activity against various yeasts and filamentous fungi, suggesting the potential for developing new antimicrobial agents (Eto et al., 2000).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

2,5-difluoro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSXXTLWSPYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267547
Record name Benzaldehyde, 2,5-difluoro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(methylthio)benzaldehyde

CAS RN

1826110-01-3
Record name Benzaldehyde, 2,5-difluoro-4-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,5-difluoro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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